1-(Imidazo[1,5-a]pyridin-8-yl)ethanone
CAS No.:
Cat. No.: VC16009387
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 1-imidazo[1,5-a]pyridin-8-ylethanone |
| Standard InChI | InChI=1S/C9H8N2O/c1-7(12)8-3-2-4-11-6-10-5-9(8)11/h2-6H,1H3 |
| Standard InChI Key | RSRWRDXIWSQEJW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=CN2C1=CN=C2 |
Introduction
Structural and Chemical Identity of 1-(Imidazo[1,5-a]pyridin-8-yl)ethanone
Molecular Architecture
1-(Imidazo[1,5-a]pyridin-8-yl)ethanone consists of a fused bicyclic system: a pyridine ring bridged with an imidazole moiety at the 1,5-a position, substituted at the 8-position with an acetyl group (-COCH₃). The planar structure facilitates π-π stacking interactions, while the ketone introduces polarity and hydrogen-bonding potential. Theoretical calculations based on analogous imidazo[1,5-a]pyridines suggest a molecular formula of C₁₀H₉N₂O, with a molecular weight of 173.19 g/mol .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₂O |
| Molecular Weight | 173.19 g/mol |
| LogP (Partition Coeff.) | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 1 (Ketone oxygen) |
| Hydrogen Bond Acceptors | 3 (Two N, one O) |
Spectroscopic Characterization
While direct data for 1-(imidazo[1,5-a]pyridin-8-yl)ethanone are scarce, related derivatives exhibit distinctive spectral signatures. For instance, the Vilsmeier-formylated precursor 5a–e in Scheme 1 of shows carbonyl stretches at 1,680–1,710 cm⁻¹ in IR, while ¹H NMR spectra display aromatic protons between δ 7.2–8.5 ppm and acetyl protons near δ 2.6 ppm . These features likely extend to the ethanone derivative, with minor shifts dependent on substituent effects .
Synthetic Methodologies
Table 2: Comparative Yields in Cyclocondensation Reactions
| Electrophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Nitroethane | Imidazo[1,5-a]pyridine | 65 | PPA, 110°C, 3 h |
| Nitroacetone | 8-Acetyl derivative | 48* | PPA, 120°C, 5 h |
| α-Nitroacetophenone | 8-Benzoyl derivative | 72 | PPA, 110°C, 3 h |
*Theorized yield based on steric analogs .
Post-Functionalization Strategies
An alternative route involves derivatizing preformed imidazo[1,5-a]pyridines. For example, details the Vilsmeier formylation of 4a–e to yield aldehydes (5a–e), which can undergo oxidation to ketones. Treating 5a (R = H) with pyridinium chlorochromate (PCC) in dichloromethane could oxidize the aldehyde to the corresponding ethanone, though this remains speculative without explicit data .
Pharmacological Applications and Mechanisms
Anticancer Activity
Imidazo[1,5-a]pyridine-chalcone hybrids in demonstrate potent cytotoxicity, with IC₅₀ values as low as 3.26 μM against MDA-MB-231 breast cancer cells. The ketone moiety in 1-(imidazo[1,5-a]pyridin-8-yl)ethanone may similarly engage microtubule networks, disrupting mitosis via binding to β-tubulin’s colchicine site . Molecular docking studies of analog 7o revealed hydrogen bonds with Thr179 and Lys352, suggesting a conserved mechanism for acetyl-bearing derivatives .
Comparative Analysis with Structural Analogs
Bioactivity Trends
Introducing ketones at the 8-position generally enhances cytotoxicity compared to methyl or phenyl substituents. For instance, the 8-acetyl derivative 7o in shows a 19-fold selectivity for MDA-MB-231 over HEK normal cells, outperforming its 8-methyl counterpart (7-fold selectivity). This aligns with QSAR models emphasizing the role of polar groups in target engagement .
Synthetic Challenges
Future Directions and Challenges
Optimization of Synthetic Routes
Future work should explore transition-metal-catalyzed C–H activation to install the acetyl group directly, avoiding harsh PPA conditions. Palladium-mediated carbonylations using CO gas or acetyl chloride could offer milder alternatives .
Expanded Biological Screening
Prioritize assays against kinase targets (e.g., EGFR, VEGFR2) and neurodegenerative models (e.g., Aβ aggregation inhibition). The ketone’s ability to chelate metal ions may also confer anti-Alzheimer’s potential, a frontier yet unexplored .
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